4,5,6,7-Tetrafluoro-1H-benzo[d]imidazole
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Overview
Description
4,5,6,7-Tetrafluoro-1H-benzo[d]imidazole is a fluorinated derivative of benzo[d]imidazole. This compound is characterized by the presence of four fluorine atoms at the 4, 5, 6, and 7 positions of the benzo ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrafluoro-1H-benzo[d]imidazole typically involves the fluorination of benzo[d]imidazole derivatives. One common method is the direct fluorination of 1H-benzo[d]imidazole using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle fluorinating agents safely. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetrafluoro-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other substituents under specific conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzo[d]imidazole derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .
Scientific Research Applications
4,5,6,7-Tetrafluoro-1H-benzo[d]imidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical properties.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 4,5,6,7-Tetrafluoro-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong interactions with biological molecules, potentially affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydro-1H-benzo[d]imidazole: Lacks the fluorine atoms, resulting in different chemical properties.
4,5,6,7-Tetrafluoro-2-methyl-1H-benzo[d]imidazole: Similar structure but with an additional methyl group at the 2-position
Uniqueness
4,5,6,7-Tetrafluoro-1H-benzo[d]imidazole is unique due to the presence of four fluorine atoms, which significantly alter its reactivity and interactions compared to non-fluorinated or partially fluorinated analogs. This makes it a valuable compound for various specialized applications .
Properties
Molecular Formula |
C7H2F4N2 |
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Molecular Weight |
190.10 g/mol |
IUPAC Name |
4,5,6,7-tetrafluoro-1H-benzimidazole |
InChI |
InChI=1S/C7H2F4N2/c8-2-3(9)5(11)7-6(4(2)10)12-1-13-7/h1H,(H,12,13) |
InChI Key |
BYGZIKVYZQCNDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(N1)C(=C(C(=C2F)F)F)F |
Origin of Product |
United States |
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